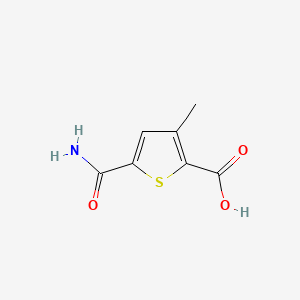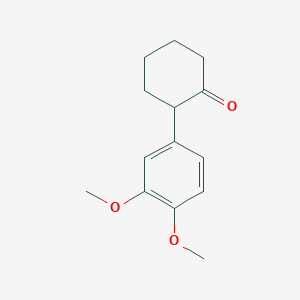![molecular formula C9H18ClNO2 B13487888 1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13487888.png)
1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride is a compound belonging to the class of bicyclic azabicyclohexanes. These compounds are known for their unique structural properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The bicyclo[2.1.1]hexane framework provides a rigid and compact structure, which can be advantageous in drug design and other applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition reaction, which can be driven by visible light. For example, the intramolecular crossed [2 + 2] photocycloaddition of 2,5-disubstituted hexa-1,5-dienes can be used to obtain the desired bicyclo[2.1.1]hexane structure . The reaction conditions often involve the use of a photocatalyst, such as Ir(dFCF3ppy)2(dtbbpy)PF6, and a solvent like acetone, under irradiation with 414 nm light from a high-power LED .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the photochemical synthesis methods used in laboratory settings. This would require optimization of reaction conditions to ensure high yields and purity, as well as the development of efficient purification processes.
化学反応の分析
Types of Reactions
1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The specific conditions will depend on the desired transformation and the functional groups present in the compound.
Major Products
The major products formed from these reactions will vary based on the specific reaction and conditions used. For example, oxidation might yield hydroxylated or carbonyl-containing derivatives, while substitution reactions could introduce a wide range of functional groups.
科学的研究の応用
1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride has several scientific research applications:
Biology: The rigid structure of the compound can be used to study the effects of molecular rigidity on biological activity.
Industry: It can be used in the development of new materials with specific properties, such as increased stability or rigidity.
作用機序
The mechanism of action of 1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride is not well-documented. its effects are likely related to its rigid bicyclic structure, which can influence its interactions with molecular targets. The compound may act by binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]hexanes: These compounds have a similar bicyclic structure but with a different arrangement of carbon atoms.
Bicyclo[1.1.1]pentanes: These compounds are also rigid bicyclic structures and are used as bioisosteres of benzenoids in medicinal chemistry.
Uniqueness
1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride is unique due to its specific bicyclic structure and the presence of the azabicyclohexane framework. This structure provides a combination of rigidity and functional group diversity that can be advantageous in various applications, particularly in drug design and the development of new materials.
特性
分子式 |
C9H18ClNO2 |
|---|---|
分子量 |
207.70 g/mol |
IUPAC名 |
1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-11-6-8-3-9(4-8,7-12-2)10-5-8;/h10H,3-7H2,1-2H3;1H |
InChIキー |
GBAPSMTWLNYQRY-UHFFFAOYSA-N |
正規SMILES |
COCC12CC(C1)(NC2)COC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13487806.png)

![2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13487821.png)


![tert-butyl N-[3-(diethoxyphosphoryl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13487843.png)
![(1R,3R,5S)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13487856.png)




![rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B13487878.png)

![3-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid](/img/structure/B13487891.png)
